molecular formula C6H9N3O2S B3151216 2-(Methylamino)pyridine-3-sulfonamide CAS No. 70661-79-9

2-(Methylamino)pyridine-3-sulfonamide

Cat. No. B3151216
CAS RN: 70661-79-9
M. Wt: 187.22 g/mol
InChI Key: FBNCTODTRBQOIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. One study utilized a novel quinoline-based dendrimer-like ionic liquid as a catalyst for the synthesis of new pyridines containing a sulfonamide moiety. The reaction proceeded via a cooperative vinylogous anomeric-based oxidation mechanism under mild conditions, resulting in high yields of the target molecules .


Molecular Structure Analysis

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides, including structures similar to 2-(Methylamino)pyridine-3-sulfonamide, have a prominent place in medicinal chemistry due to their broad spectrum of biological activities. The sulfonamide moiety is integral to many clinically used drugs across various therapeutic categories. Recent studies have highlighted the significant antitumor activity of sulfonamide compounds such as apricoxib and pazopanib, which are notable for their ability to target multiple receptor tyrosine kinases involved in cancer progression. The ongoing need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools emphasizes the importance of this functional group in drug development. This highlights the privileged status of the sulfonamide motif in the pharmaceutical landscape, indicating its potential inclusion in future therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Human Health

The presence of sulfonamides in the environment, stemming primarily from agricultural activities, has been a growing concern. These compounds can induce changes in microbial populations that might pose health risks to humans. The global nature of this issue underscores the complexity of managing pharmaceutical pollutants and highlights the necessity for innovative approaches to mitigate the environmental impact of sulfonamide drugs, including those related to 2-(Methylamino)pyridine-3-sulfonamide derivatives (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Synthesis and Chemical Applications

The synthesis and chemical applications of sulfonamides have been extensively explored due to their significant pharmacological properties. Research in this area focuses on developing new methodologies for creating sulfonamide derivatives with enhanced activity and selectivity for various biological targets. This includes efforts to design sulfonamide-based drug molecules that offer broad-spectrum activity, high efficacy, and low toxicity. Such endeavors aim to expand the medicinal applications of sulfonamide compounds, demonstrating the ongoing innovation in the chemical synthesis of therapeutically relevant molecules (Shichao et al., 2016).

properties

IUPAC Name

2-(methylamino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-8-6-5(12(7,10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCTODTRBQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)pyridine-3-sulfonamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 g of 2-chloropyridine-3-sulfonamide (obtained in Stage A of Preparation 6) are dissolved in 100 cm3 of 40% aqueous methylamine solution and the solution is introduced into a sealed tube. The tube is placed at 150° C. for 18 hours. After cooling, the reaction mixture is concentrated under vacuum (rotary evaporator) to a volume of 30 cm3. The crystalline precipitate corresponding to the title compound is collected on a filter, washed with water and dried.
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10 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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